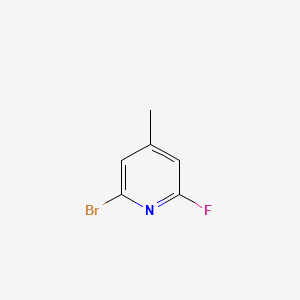

2-溴-6-氟-4-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-6-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN. It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

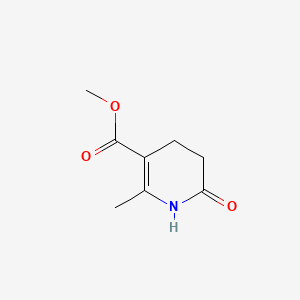

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-methylpyridine is represented by the InChI key CIDWWTCSJWQJQR-UHFFFAOYSA-N . The SMILES representation is CC1=CC(F)=NC(Br)=C1 .Chemical Reactions Analysis

2-Bromo-6-fluoro-4-methylpyridine is used as a starting material in various chemical reactions. For example, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical and Chemical Properties Analysis

2-Bromo-6-fluoro-4-methylpyridine has a molecular weight of 190.01 . It is slightly soluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 230.8±35.0 °C at 760 mmHg, and a flash point of 93.4±25.9 °C .科学研究应用

有机合成

2-溴-6-氟-4-甲基吡啶是重要的有机合成原料和中间体 . 它可以用来合成多种复杂的有机化合物。

农药

该化合物在农药行业中发挥着重要作用 . 它可用于合成各种农药,推动更有效的杀虫剂和化肥的开发。

医药

在制药行业,2-溴-6-氟-4-甲基吡啶被用作合成各种药物的结构单元 . 独特的结构可以为这些药物的药理特性做出贡献。

染料和颜料

2-溴-6-氟-4-甲基吡啶也用于染料领域 . 它可用于合成各种染料和颜料,增强其颜色和耐久性。

过渡金属催化

在基础化学研究中,该物质可用于合成一系列含吡啶单元的有机氮配体 . 它在过渡金属催化方法学的基础研究中具有良好的应用。

A2-E 的合成

2-溴-4-甲基吡啶可用于眼部老年色素 A2-E 的全合成 . 该化合物是视网膜色素上皮 (RPE) 细胞中发现的脂褐素的主要成分,与年龄相关的黄斑变性 (AMD) 的病理有关。

甲氧基-2-(2-吡啶基)吲哚的制备

该化合物可用于制备甲氧基-2-(2-吡啶基)吲哚 . 由于其潜在的生物活性,这些化合物引起了人们的兴趣。

铃木偶联反应

2-溴-4-甲基吡啶可用于制备 2-(2′,4′-二氟苯基)-4-甲基吡啶,方法是与 2,4-二氟苯基硼酸进行铃木偶联反应 . 该反应是有机合成中形成碳-碳键的强大工具。

作用机制

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially be involved in the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis.

Pharmacokinetics

Some properties such as gastrointestinal absorption, blood-brain barrier permeability, and lipophilicity have been calculated . It’s suggested that this compound has high gastrointestinal absorption and is blood-brain barrier permeant .

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action of 2-Bromo-6-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound is slightly soluble in water , which could affect its distribution and reactivity in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents to maintain its stability and efficacy.

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

未来方向

While specific future directions for 2-Bromo-6-fluoro-4-methylpyridine are not mentioned in the search results, it continues to be an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Its use in the synthesis of p38α mitogen-activated protein kinase inhibitors suggests potential applications in the treatment of diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases .

Relevant Papers The relevant papers retrieved discuss the synthesis of p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine and the use of boron reagents in Suzuki–Miyaura coupling .

属性

IUPAC Name |

2-bromo-6-fluoro-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDWWTCSJWQJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652051 |

Source

|

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180608-37-1 |

Source

|

| Record name | 2-Bromo-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)

![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)

![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)

![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)